5,6-Dihydroxy-1-(2-imidazolinyl)tetralin 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin
Brand Name: Vulcanchem
CAS No.: 108149-68-4
VCID: VC20794792
InChI: InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15)/t10-/m1/s1
SMILES: C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin

CAS No.: 108149-68-4

Cat. No.: VC20794792

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin - 108149-68-4

Specification

CAS No. 108149-68-4
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name (5R)-5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
Standard InChI InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15)/t10-/m1/s1
Standard InChI Key LYRNYBCBYWDTIF-SNVBAGLBSA-N
Isomeric SMILES C1C[C@H](C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3
SMILES C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3
Canonical SMILES C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator